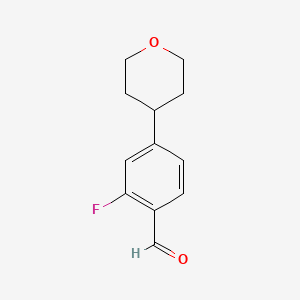

2-Fluoro-4-(oxan-4-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

2-fluoro-4-(oxan-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H13FO2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2 |

InChI Key |

UJJZQTYEXPZQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC(=C(C=C2)C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 4 Oxan 4 Yl Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. Similarly, treatment with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. The formation of acetals, which can serve as protecting groups for the aldehyde, is achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product | Reaction Conditions (Typical) |

|---|---|---|

| Hydrazine | 2-Fluoro-4-(oxan-4-yl)benzaldehyde hydrazone | H₂NNH₂, Ethanol, Reflux |

| Hydroxylamine | This compound oxime | NH₂OH·HCl, Base (e.g., NaOAc), Ethanol/Water |

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-(oxan-4-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (KMnO₄) or chromic acid to milder reagents such as silver oxide (Ag₂O) or sodium chlorite (NaClO₂). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Solvent | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water | Strong oxidant, may affect other oxidizable groups. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant, acidic conditions. |

| Silver(I) Oxide (Ag₂O) | Ethanol/Water | Tollens' reagent, mild conditions. |

Reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (2-fluoro-4-(oxan-4-yl)phenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran can be employed, although it is less selective and more reactive. chemistrysteps.comlibretexts.org

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvent | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. chemistrysteps.comlibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, reduces many functional groups. chemistrysteps.comlibretexts.org |

The aldehyde group readily participates in various condensation reactions to form new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base (e.g., piperidine, pyridine). The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. nih.gov

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde and a ketone or another aldehyde to form a β-hydroxy carbonyl compound, which can then dehydrate to an enone or enal.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is highly valuable for its ability to form a double bond at a specific location. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Table 4: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Knoevenagel | Diethyl malonate | α,β-Unsaturated ester |

| Claisen-Schmidt | Acetophenone (B1666503) | Chalcone (B49325) derivative |

Reactions at the Aromatic Ring System

The substituents on the benzene (B151609) ring, namely the fluorine atom and the oxanyl group, direct the regioselectivity of electrophilic aromatic substitution reactions.

The fluorine atom is an ortho-, para-directing deactivator. The deactivation arises from its strong inductive electron-withdrawing effect, while the ortho-, para-directing nature is due to the resonance donation of its lone pairs of electrons. The oxanyl group, being an ether linkage to the aromatic ring, is an activating ortho-, para-directing group due to the resonance donation of the oxygen's lone pairs.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product (Predicted) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Fluoro-5-nitro-4-(oxan-4-yl)benzaldehyde |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-2-fluoro-4-(oxan-4-yl)benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent aldehyde group. This reaction is a cornerstone of synthetic chemistry, allowing for the displacement of a halide on an aromatic ring by a nucleophile. wikipedia.org The SNAr mechanism typically proceeds through a two-step addition-elimination process. core.ac.uk The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.ukpressbooks.pub

The rate of SNAr reactions is influenced by the electronegativity of the halogen, with fluorine often being a good leaving group in this context due to its ability to stabilize the intermediate. wikipedia.org The presence of electron-withdrawing groups, such as the aldehyde in this compound, ortho and para to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub

A variety of nucleophiles can be employed in SNAr reactions with fluoroarenes. These include, but are not limited to, alkoxides, phenoxides, thiophenoxides, and amines. For instance, the reaction of a similar compound, 2-fluoronitrobenzene, with diethyl 2-fluoromalonate demonstrates the displacement of the fluorine atom by a carbon nucleophile. researchgate.net In the context of this compound, this reactivity allows for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds. Recent advancements have also demonstrated that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes, expanding the scope of this transformation. nih.gov

Table 1: Examples of Nucleophiles Used in SNAr Reactions with Activated Fluoroarenes

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Oxygen Nucleophiles | Sodium Methoxide | Methoxy |

| Sodium Phenoxide | Phenoxy | |

| Sulfur Nucleophiles | Sodium Thiophenoxide | Phenylthio |

| Nitrogen Nucleophiles | Ammonia | Amino |

| Piperidine | Piperidinyl | |

| Carbon Nucleophiles | Diethyl Malonate Anion | Diethyl Malonyl |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides in these transformations, their use is of growing interest.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls. mdpi.com The reaction of fluorinated benzene derivatives has been a subject of considerable research. researchgate.net While C-F bond activation is challenging, successful Suzuki couplings of fluorinated arenes have been reported, often requiring specific catalyst systems. mdpi.comresearchgate.net For instance, palladium nanoparticles supported on modified graphene have shown catalytic activity in the Suzuki-Miyaura coupling of fluorinated aryl bromides. mdpi.com

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org The reaction with aryl fluorides is not as common as with other halides, but examples exist, particularly with highly fluorinated arenes. mdpi.comchemrxiv.orgacs.org A catalytic system for the Heck reaction of fluorinated haloaryls has been developed using palladium complexes that lack phosphine ligands. acs.org This suggests that under appropriate conditions, this compound could potentially undergo Heck-type reactions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst System | Resulting Bond |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(0) catalyst, base | C-C (Aryl-Aryl) |

| Mizoroki-Heck Reaction | Aryl Halide + Alkene | Pd(0) or Pd(II) catalyst, base | C-C (Aryl-Vinyl) |

It is important to note that the direct use of this compound in these reactions may be complicated by the presence of the aldehyde group, which could potentially interfere with the catalyst. In such cases, protection of the aldehyde group may be necessary.

Stability and Potential Reactivity of the Oxan-4-yl Ring

The oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceutical compounds, generally valued for its metabolic stability. acs.org

Assessment of Oxane Ring Opening or Rearrangement

The tetrahydropyran (B127337) ring is significantly more stable and less prone to ring-opening than its three-membered (oxirane) and four-membered (oxetane) counterparts due to lower ring strain. researchgate.netnih.gov However, under certain conditions, particularly strong acidic conditions, the ring can be cleaved. acs.org The mechanism of acid-catalyzed ring-opening of cyclic ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack on an adjacent carbon. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For an unsymmetrical ether, the site of nucleophilic attack depends on the reaction conditions. libretexts.org

In the case of this compound, the oxane ring is expected to be stable under most synthetic conditions, including those typically employed for SNAr and palladium-catalyzed cross-coupling reactions. However, exposure to strong Brønsted or Lewis acids could potentially lead to ring-opening. The stability of substituted oxetanes has been shown to be pH-dependent, with some derivatives being stable across a pH range of 1-10. acs.org

Regioselective Functionalization of the Tetrahydropyran Ring

The direct and regioselective functionalization of a saturated heterocyclic ring like oxane is a challenging synthetic task. mdpi.com C-H activation strategies are an emerging area of research for the functionalization of such systems. mdpi.com While methods for the synthesis of substituted tetrahydropyrans are well-established, often involving cyclization reactions, the post-synthesis modification of the oxane ring itself is less common. organic-chemistry.org Research in this area has often focused on systems where the heterocyclic ring is fused to another ring, which can influence the regioselectivity of the functionalization. mdpi.com For an isolated ring like the one in this compound, achieving regioselective functionalization would likely require advanced catalytic methods.

Multi-Component Reactions Utilizing this compound as a Key Component

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The aldehyde functionality of this compound makes it an ideal candidate for a variety of MCRs. For example, aldehydes are key components in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. While specific examples utilizing this compound in MCRs are not extensively documented in the provided search results, its structural features suggest its applicability. The electronic effects of the fluorine atom and the steric bulk of the oxane group could influence the reactivity and stereoselectivity of such reactions.

Table 3: Potential Multi-Component Reactions for this compound

| Reaction Name | Key Reactants | Typical Product |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |

Application of 2 Fluoro 4 Oxan 4 Yl Benzaldehyde As a Synthetic Precursor and Chemical Scaffold in Academic Research

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the fluorine atom and the aldehyde functional group on the benzaldehyde (B42025) core makes 2-Fluoro-4-(oxan-4-yl)benzaldehyde a highly useful intermediate in the synthesis of complex organic molecules. The fluorine atom's strong electron-withdrawing nature polarizes the benzaldehyde core, influencing its reactivity and enabling specific chemical transformations. This property allows for directed metallation at positions C3 and C5, providing a pathway to introduce additional functional groups and build molecular complexity.

The aldehyde group itself is a versatile functional handle that can participate in a wide array of chemical reactions, including but not limited to, reductive aminations, Wittig reactions, and aldol (B89426) condensations. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of intricate molecular architectures. For instance, the aldehyde can be converted into an alkene via a Wittig reaction or into an amine through reductive amination, opening up avenues for further functionalization.

Development of Novel Heterocyclic Systems Incorporating the Benzaldehyde Scaffold

The structural attributes of this compound make it an ideal starting material for the synthesis of novel heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

The aldehyde functionality of the scaffold can be readily utilized to construct a variety of heterocyclic rings. For example, condensation reactions with dinucleophiles, such as hydrazines, hydroxylamines, and ureas, can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The fluorine atom on the phenyl ring can modulate the electronic properties and reactivity of these newly formed heterocyclic systems.

Moreover, the oxane moiety can be incorporated into larger, more complex heterocyclic frameworks. This can be achieved through reactions that involve the functionalization of the oxane ring itself or by using the entire this compound unit as a building block in multi-component reactions. The resulting novel heterocyclic systems often exhibit unique stereochemical and electronic features, making them attractive candidates for further investigation in various scientific disciplines. The oxazolidinone ring, a five-membered heterocycle, is a prominent example of a scaffold with wide-ranging biological applications in medicinal chemistry. rsc.orgbohrium.com

Exploration as a Scaffold for Rational Design in Medicinal Chemistry Research

In the realm of medicinal chemistry, the concept of a "scaffold" is central to the design of new drugs. A scaffold represents the core structure of a molecule that is responsible for its primary interaction with a biological target. This compound has emerged as a promising scaffold for the rational design of new therapeutic agents.

Scaffold Modification for Ligand and Inhibitor Design

The process of "scaffold hopping" and structural modification are key strategies in drug discovery to identify novel compounds with improved properties. rsc.orgnih.govnih.gov By systematically modifying the this compound scaffold, medicinal chemists can develop new ligands and inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. google.com

The aldehyde group provides a convenient attachment point for introducing a wide variety of substituents. Through techniques like reductive amination, a diverse library of amines can be coupled to the scaffold, allowing for the exploration of different interaction modes with a target protein. Similarly, the fluorine atom can be replaced with other halogens or functional groups to fine-tune the electronic properties and binding affinities of the resulting molecules. nih.gov The oxane ring can also be modified or replaced with other cyclic systems to optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

For example, derivatives of 2-fluoro-4-substituted benzaldehydes have been investigated for their potential as anti-inflammatory agents. nih.govnih.gov The synthesis of various chalcone (B49325) and dihydropyrazole derivatives has demonstrated that modifications to the scaffold can lead to compounds with significant biological activity. nih.gov

| Compound Class | Modification Strategy | Target/Application | Reference |

| Chalcones | Aldol condensation of a substituted acetophenone (B1666503) with an aldehyde | Anti-inflammatory, Antioxidant | nih.gov |

| Dihydropyrazoles | Cyclization of chalcones with hydrazine (B178648) hydrate | Anti-inflammatory, Analgesic | nih.gov |

| Aminobenzoquinones | Scaffold hopping and structural modification | Anticancer | nih.gov |

| Oxazolidinones | Design and synthesis of novel derivatives | Immunomodulators | nih.gov |

| 2,4-Diaminoquinolines | Scaffold morphing | Inhibitors of ATP synthesis | rsc.org |

Contribution to Fluorine-Containing Molecules in Drug Discovery

The inclusion of fluorine atoms in drug molecules is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. nih.govunipa.itccspublishing.org.cnresearchgate.netresearchgate.net Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov this compound serves as a valuable precursor for the synthesis of new fluorine-containing drug candidates.

The presence of the fluorine atom on the benzaldehyde ring can block metabolic oxidation at that position, leading to an increased half-life of the drug in the body. unipa.it Furthermore, the fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of the compound. nih.gov

The development of fluorinated pharmaceuticals has seen a steady rise, with many FDA-approved drugs containing this element. ccspublishing.org.cnresearchgate.net The use of building blocks like this compound facilitates the incorporation of fluorine into novel molecular architectures, contributing to the growing arsenal (B13267) of fluorinated drugs for treating a wide range of diseases.

Potential in Advanced Materials Science Research (e.g., polymers, optoelectronic materials)

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives promising candidates for applications in advanced materials science. The electron-withdrawing nature of fluorine can influence the electronic structure of conjugated systems, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. bldpharm.com

The aldehyde functionality allows for the incorporation of this scaffold into polymer chains through polymerization reactions. The resulting fluorinated polymers may exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. For instance, the fluorine atom can enhance the performance of OLED materials by tuning their emission wavelengths and improving their charge transport properties. smolecule.com

While research in this area is still emerging, the versatile chemistry of this compound suggests its potential as a valuable building block for the design and synthesis of next-generation organic materials with tailored properties.

Utility in Agrochemical and Specialty Fine Chemical Synthesis

The principles of rational design and the beneficial effects of fluorination are not limited to pharmaceuticals but also extend to the development of new agrochemicals. bldpharm.com The incorporation of fluorine into pesticide and herbicide molecules can enhance their efficacy, selectivity, and environmental persistence. This compound can serve as a starting material for the synthesis of novel fluorinated agrochemicals.

Beyond agrochemicals, this compound is a valuable intermediate in the synthesis of other specialty fine chemicals. Its unique combination of functional groups makes it a useful building block for creating a wide range of complex organic molecules for various research and industrial applications. bldpharm.com

Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 4 Oxan 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule like 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these would likely appear as complex multiplets resulting from spin-spin coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing nature of the aldehyde and fluorine groups and the electron-donating effect of the oxane substituent.

The aldehydic proton would be expected to appear as a singlet or a finely split multiplet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The protons of the oxane ring would exhibit signals in the aliphatic region of the spectrum. The proton at the C4 position of the oxane ring, directly attached to the benzene ring, would likely be a multiplet due to coupling with its neighboring methylene (B1212753) protons. The remaining methylene protons on the oxane ring would likely show complex overlapping multiplets.

Detailed ¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the 12 carbon atoms. The carbonyl carbon of the aldehyde group would appear at a significantly downfield chemical shift, typically between 185 and 195 ppm.

The aromatic carbons would resonate in the range of approximately 110-165 ppm. The carbon atom bonded to the fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The other aromatic carbons would also show smaller couplings to the fluorine atom. The carbon atom attached to the oxane ring (C4) would also have a distinct chemical shift. The signals for the carbons of the oxane ring would appear in the upfield region of the spectrum, typically between 25 and 70 ppm.

¹⁹F NMR for Fluorine Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the ¹⁹F NMR spectrum of this compound, a single signal would be expected for the fluorine atom attached to the benzene ring. The chemical shift of this signal would be characteristic of a fluorine atom on an aromatic ring and would be influenced by the other substituents. Furthermore, the signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. Analysis of this coupling pattern could provide further confirmation of the substitution pattern on the benzene ring.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the oxane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the aldehyde group, the aromatic ring, and the oxane substituent. For instance, correlations between the aldehydic proton and aromatic carbons, and between the oxane protons and the aromatic C4 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the aldehyde proton and the proton on C3, and between the oxane protons and the proton on C5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This data allows for the unambiguous determination of the molecular formula. For C₁₂H₁₃FO₂, the expected monoisotopic mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. While the exact mass for this specific compound is not publicly available, the monoisotopic mass for the related compound 2-Fluoro-4-hydroxybenzaldehyde (B1296990) (C₇H₅FO₂) is reported as 140.02735756 Da. nih.gov

Analysis of Fragmentation Pathways for Structural Confirmation

Upon electron impact ionization, the molecule is expected to form a molecular ion peak [M]•+. The subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the aldehyde, fluoro, and oxanyl functional groups.

A primary fragmentation event for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]+. docbrown.infolibretexts.org Another characteristic fragmentation is the loss of the entire formyl group (•CHO) as a radical, leading to a significant peak at [M-29]+. quizlet.comchegg.com

The oxanyl substituent can also direct fragmentation. Cleavage of the C-O bond within the oxane ring or the bond connecting the oxane ring to the benzene ring can lead to a variety of fragment ions. The stability of the resulting carbocations and radical species will govern the prevalence of these fragmentation routes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Significance |

| [M]•+ | The intact molecule with one electron removed. | Confirms the molecular weight of the compound. |

| [M-1]+ | Loss of a hydrogen atom from the aldehyde group. | A common fragmentation for benzaldehydes. docbrown.info |

| [M-29]+ | Loss of the formyl radical (•CHO). | Indicates the presence of a benzaldehyde (B42025) moiety. chegg.com |

| [M-C5H9O]+ | Cleavage of the bond between the benzene and oxane rings. | Provides evidence for the oxanyl substituent. |

This table is based on predicted fragmentation patterns and not on experimental data for the specific compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. orgchemboulder.comlibretexts.orgopenstax.org

The presence of the aldehyde group will be marked by a strong C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, appearing as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

The aromatic ring will give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. libretexts.orgopenstax.org The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. orgchemboulder.com

The C-F bond will have a characteristic stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region. The ether linkage of the oxane ring will show a characteristic C-O-C stretching absorption, usually in the 1050-1150 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700-1720 | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 | Weak to Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 690-900 | Strong |

| Fluoro Group | C-F Stretch | 1000-1400 | Strong |

| Oxane Ring | C-O-C Stretch | 1050-1150 | Strong |

This table is based on expected values for the functional groups present and not on an experimental spectrum of the specific compound.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

To date, no public records of the single-crystal X-ray structure of this compound have been found. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide invaluable data. Such an analysis would confirm the planar structure of the benzaldehyde ring and the chair conformation of the oxane ring. It would also reveal the spatial relationship between the aromatic ring and the oxane substituent, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic molecules like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be most effective. nih.govnih.govgoogle.com This would typically involve a C18-functionalized silica (B1680970) stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netauroraprosci.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak resolution. Derivatization with a fluorescent tag can be employed to enhance detection sensitivity if required. nih.govnih.gov

Gas Chromatography (GC)

GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. jst.go.jp Given its molecular weight, this compound is expected to be amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation. A non-polar or medium-polarity column, such as one coated with a polysiloxane, would be a suitable starting point. sigmaaldrich.com The sample is vaporized in a heated injection port and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Coupling GC with MS (GC-MS) is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural confirmation. nih.gov For less volatile derivatives, derivatization might be necessary to increase their volatility.

Theoretical and Computational Chemistry Studies on 2 Fluoro 4 Oxan 4 Yl Benzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict optimized geometries, electronic structures, and reactivity indicators.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-fluoro-4-(oxan-4-yl)benzaldehyde, this process would involve finding the lowest energy arrangement of its atoms. The molecule possesses several rotatable bonds, notably the C-C bond connecting the phenyl ring to the oxane ring and the C-C bond of the aldehyde group. This flexibility suggests the existence of multiple low-energy conformations.

Table 1: Predicted Conformational Details of this compound (Hypothetical) This table is based on general principles of conformational analysis and data from analogous structures, as direct studies on the target compound are not available.

| Structural Feature | Predicted Conformation | Rationale |

|---|---|---|

| Oxane Ring | Chair conformation | Minimizes torsional and steric strain. |

| Oxane-Phenyl Linkage | Equatorial attachment of the phenyl group to the oxane ring is likely favored. | Reduces steric clashes with the axial hydrogens of the oxane ring. |

| Aldehyde Group Orientation | Likely coplanar with the phenyl ring, but may exhibit some out-of-plane rotation. | Balances electronic stabilization from conjugation with potential steric interactions with the ortho-fluoro substituent. |

The electronic properties of a molecule are governed by the distribution of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde (B42025) ring, which is further activated by the electron-donating effect of the oxane substituent. The LUMO is likely to be centered on the aldehyde group and the aromatic ring, particularly the carbon atoms ortho and para to the electron-withdrawing aldehyde group. The fluorine atom, being highly electronegative, will also influence the electronic distribution.

Quantum chemical calculations on related fluorinated aromatic compounds, such as 4-(2-fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazone, have shown that the HOMO and LUMO are distributed across the aromatic systems, and their energy levels can be finely tuned by substituents. asianpubs.org For instance, in a study on 2,4-difluoroanisole, the HOMO-LUMO gap was calculated to be a key parameter in determining its electronic properties. ijrte.org

Table 2: Predicted Frontier Orbital Properties of this compound (Hypothetical) This table is illustrative and based on trends observed in similar molecules.

| Parameter | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates a good electron donor, susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates a good electron acceptor, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. This allows for the prediction of sites for electrophilic and nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atom of the aldehyde group, making it a prime site for protonation and interaction with electrophiles. The hydrogen atom of the aldehyde group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The fluorine atom would also create a region of negative potential. The aromatic ring would display a more complex pattern due to the competing electronic effects of the fluoro, aldehyde, and oxane substituents. Such analyses have been crucial in understanding the reactivity of various benzaldehyde derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals conformational changes and intermolecular interactions.

An MD simulation of this compound in a solvent, such as water, would reveal the flexibility of the molecule and its preferred conformations in a more realistic environment. It would also show how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. Studies on cyclic ethers and thioethers have utilized MD simulations to understand their conformational dynamics and interactions, which would be analogous to the behavior of the oxane moiety in the target compound. mdpi.com Furthermore, MD simulations have been combined with DFT to study the properties of polymers containing ether linkages, highlighting the power of this combined approach. researchgate.net

In Silico Docking Studies for Hypothetical Binding Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds for potential biological activity.

Given the structural motifs present in this compound, it could be docked into the active sites of various enzymes to explore hypothetical binding interactions. For example, the benzaldehyde moiety is a common feature in inhibitors of enzymes like tyrosinase. nih.gov Docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties.

Successful docking poses would reveal key interactions, such as hydrogen bonds between the aldehyde oxygen and amino acid residues, or hydrophobic interactions involving the phenyl and oxane rings. For instance, a study on a fluorinated flavone (B191248) derivative used molecular docking to predict its binding to cyclin-dependent kinase 9 (CDK9), leading to the synthesis and confirmation of a potent antiviral agent. nih.gov Similarly, docking has been used to guide the design of androgen receptor antagonists based on benzoylaminophenoxy phenol (B47542) scaffolds. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational modeling and predictive analytics play a crucial role in modern SAR by quantifying the relationship between molecular descriptors and activity.

For a series of analogs of this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This would involve synthesizing or computationally generating a set of related compounds with variations in the substituents on the phenyl ring or modifications to the oxane ring. The biological activity of these compounds would then be correlated with calculated molecular descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Such studies on benzaldehyde derivatives have been used to identify key features for tyrosinase inhibition. nih.gov Another example is the SAR study of isoxazole-based compounds derived from benzaldehyde intermediates, which led to the discovery of novel antiviral agents. nih.gov These examples demonstrate the potential of applying computational SAR methods to guide the optimization of lead compounds based on the this compound scaffold for a specific biological target.

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. These methods allow for the elucidation of spectral properties, which can aid in the identification and characterization of the compound. The primary techniques employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a prominent and widely used approach due to its balance of accuracy and computational cost.

Computational models are used to predict various spectroscopic parameters, including vibrational frequencies (Infrared and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy). These predictions are invaluable for interpreting experimental spectra and can provide insights into the molecular structure, bonding, and electronic properties of the compound.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For molecules like substituted benzaldehydes, hybrid DFT functionals such as B3LYP are often employed in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) to achieve reliable results. More advanced functionals and larger basis sets can offer higher accuracy at an increased computational expense. Solvation effects, which can significantly influence spectroscopic properties, can also be modeled using methods like the Polarizable Continuum Model (PCM).

Predicted Vibrational Frequencies (IR and Raman)

Computational methods can predict the vibrational modes of this compound, which correspond to the absorption bands observed in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, yields the harmonic vibrational frequencies.

The vibrational modes of a molecule of this complexity can be categorized into several groups, including the stretching and bending vibrations of the phenyl ring, the aldehyde group, and the oxane ring. For instance, the C=O stretching vibration of the aldehyde group is typically a strong, characteristic band in the IR spectrum. The C-F stretching and bending modes, as well as the various vibrations of the oxane ring, will also have distinct frequencies. A comparative analysis of theoretical calculations with experimental spectra can provide a detailed assignment of the observed vibrational bands. mdpi.com

Below is an illustrative table of predicted vibrational frequencies for key functional groups that would be expected in this compound, based on typical values for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1700-1730 | Aldehyde carbonyl stretch |

| ν(C-F) | ~1200-1250 | Fluoroaromatic C-F stretch |

| ν(C-H) aromatic | ~3000-3100 | Aromatic C-H stretch |

| ν(C-H) aldehyde | ~2720-2820 | Aldehyde C-H stretch |

| ν(C-O-C) oxane | ~1080-1150 | Oxane ether C-O-C stretch |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups. Actual predicted values would be obtained from a specific computational chemistry study on the target molecule.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which the chemical shifts are derived. These calculations are typically performed using DFT methods. comporgchem.com

For this compound, one could predict the ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the aromatic ring are influenced by the electron-withdrawing fluorine atom and the electron-donating oxanyl group. The aldehyde proton is expected to have a characteristic downfield chemical shift. Similarly, the carbonyl carbon will also exhibit a distinct resonance in the ¹³C NMR spectrum. The protons and carbons of the oxane ring will have chemical shifts typical for saturated heterocyclic systems.

The following table provides an example of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~190-195 | - |

| C-F | ~160-165 (JCF) | - |

| C-CHO | ~135-140 | - |

| C-oxane | ~150-155 | - |

| Aromatic CH | ~110-130 | ~7.0-8.0 |

| Aldehyde H | - | ~9.5-10.0 |

| Oxane CH₂ | ~30-70 | ~1.5-4.0 |

Note: The data in this table is illustrative. The ranges are based on typical values for similar structures. JCF indicates that a carbon-fluorine coupling constant would also be predicted.

Predicted Electronic Transitions (UV-Visible Spectroscopy)

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Visible spectra) of organic molecules. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) in the experimental spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the benzaldehyde chromophore. The substitution pattern on the benzene (B151609) ring will influence the energies of these transitions and thus the position of the absorption bands. Computational studies can help in assigning these transitions and understanding the electronic structure of the molecule.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde likely relies on multi-step sequences, offering significant opportunities for optimization and innovation. Current approaches to similar structures often involve the coupling of a pre-functionalized aromatic ring with a heterocyclic partner. Future research could focus on developing more efficient and environmentally benign synthetic strategies.

Furthermore, the synthesis of the oxane-substituted aromatic core could be a target for improvement. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful tools for forming the key carbon-carbon bond between the phenyl and oxane rings. Research into more active and stable catalyst systems, or the use of greener reaction media like water or biomass-derived solvents, would represent a significant advance.

A key challenge in the synthesis of related compounds, such as 2-fluoro-4-hydroxybenzaldehyde (B1296990), has been the need for protecting groups and harsh reaction conditions like ultra-low temperatures. google.com Future methodologies for this compound should aim to circumvent these issues, potentially through the use of chemo- and regioselective catalysts that are tolerant of various functional groups.

Exploration of Unconventional Reactivity and Catalysis

The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the electron-donating oxane ring, could lead to unconventional reactivity. The fluorine atom, positioned ortho to the aldehyde, can influence the reactivity of the formyl group through both steric and electronic effects.

Future studies could investigate the compound's participation in novel catalytic cycles. For instance, the aldehyde functionality could act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions that are typically difficult to access. The fluorine atom's influence on the acidity of adjacent protons could also be exploited in novel base-mediated transformations.

Moreover, the oxane moiety is not merely a passive substituent. Its conformational flexibility and the presence of the oxygen atom could play a role in modulating the reactivity of the benzaldehyde (B42025) core. Research into how the oxane ring participates in non-covalent interactions during a reaction, potentially through hydrogen bonding or dipole-dipole interactions with catalysts or reagents, could uncover new principles in reaction design.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to continuous flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. beilstein-journals.org

Given that the synthesis of fluorinated aldehydes can involve hazardous reagents or exothermic reactions, the enclosed and controlled environment of a flow reactor would be particularly beneficial. beilstein-journals.org Future research could focus on developing robust and scalable flow protocols for the key synthetic steps, such as the fluorination or the formylation of the aromatic ring. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis.

Automated synthesis platforms, which combine robotics with machine learning algorithms, could be employed to rapidly screen a wide range of reaction conditions and identify optimal parameters for the synthesis of this compound and its derivatives. This high-throughput approach would accelerate the discovery of novel and efficient synthetic methods.

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry and virtual screening are powerful tools for predicting the properties and potential applications of novel molecules. For this compound, these methods can be used to design derivatives with tailored electronic, steric, and pharmacokinetic properties.

Future research in this area could involve the use of quantum mechanical calculations to understand the compound's conformational preferences, electronic structure, and reactivity. This information can guide the rational design of new catalysts and reaction conditions.

Virtual screening of libraries of this compound derivatives against biological targets of interest could identify promising candidates for drug discovery or as chemical probes. Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with proteins, helping to prioritize compounds for experimental validation. For instance, similar fluorinated benzaldehyde derivatives have been explored for their potential as intermediates in the synthesis of medicinally active compounds. google.com

Innovative Applications in Chemical Biology Tools and Probes

The unique combination of a reactive aldehyde group and a fluorinated, heterocyclic-substituted aromatic ring makes this compound an attractive scaffold for the development of chemical biology tools and probes. The aldehyde can be used for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules.

Future applications could involve the design of probes for imaging or sensing specific biological processes. The fluorine atom can serve as a useful NMR or PET imaging handle. The oxane ring can be modified to tune the solubility and cell permeability of the probes.

Furthermore, derivatives of this compound could be developed as activity-based probes to target specific enzymes. The aldehyde could react with a nucleophilic residue in the active site of an enzyme, leading to covalent modification and inhibition. The selectivity of such probes could be fine-tuned by modifying the substituents on the aromatic ring and the oxane moiety. The development of such tools would be invaluable for studying enzyme function and for the discovery of new drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.